molecular formula C14H15N3O4 B11076605 ethyl 4-[(2-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate

ethyl 4-[(2-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate

Cat. No.: B11076605
M. Wt: 289.29 g/mol
InChI Key: MQKVIZGUASIILQ-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate is a fascinating compound with a complex structure. It belongs to the imidazole family, which plays a crucial role in various biological processes. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. Our compound features an ethyl ester group, a carbamoyl group, and a methoxyphenyl substituent.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves intramolecular heterocyclization of primary Michael adducts. Specifically, ethyl 3-aryl-2-cyanoprop-2-enoates react with N1, N3-bis(2-methoxyphenyl)propanediamide in the presence of triethylamine. The reaction occurs either at room temperature or under reflux, yielding ethyl 4-aryl-2-imino-1-(2-methoxyphenyl)-5-[(2-methoxyphenyl)carbamoyl]-6-oxopiperidine-3-carboxylates in 73–90% yields .

Industrial Production Methods:: While industrial-scale production methods are not widely documented, the synthetic route described above can be adapted for larger-scale production. Optimization of reaction conditions, catalysts, and purification steps would be necessary for industrial applications.

Chemical Reactions Analysis

Reactivity:: The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions with amines, alcohols, or other nucleophiles.

Major Products:: The specific products formed depend on the reaction conditions. For example, reduction of the carbonyl group could yield the corresponding alcohol, while oxidation might lead to a carboxylic acid derivative.

Scientific Research Applications

This compound has diverse applications:

    Medicine: It may exhibit pharmacological properties due to its imidazole core. Researchers explore its potential as an antifungal, antibacterial, or antiviral agent.

    Chemical Biology: It can serve as a building block for designing new compounds with specific biological activities.

    Industry: Its unique structure could find applications in materials science, catalysis, or organic synthesis.

Mechanism of Action

The exact mechanism remains an active area of research. the compound likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s worth exploring related imidazole derivatives. Researchers often compare their properties, reactivity, and biological effects.

Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

ethyl 4-[(2-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate

InChI

InChI=1S/C14H15N3O4/c1-3-21-14(19)12-11(15-8-16-12)13(18)17-9-6-4-5-7-10(9)20-2/h4-8H,3H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

MQKVIZGUASIILQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CN1)C(=O)NC2=CC=CC=C2OC

solubility

10.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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